6-O-alpha-D-galactopyranosyl-D-galactopyranose

説明

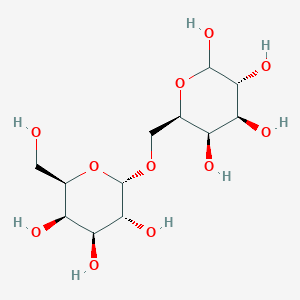

6-O-α-D-Galactopyranosyl-D-galactopyranose is a disaccharide composed of two D-galactopyranose units linked via an α-1,6-glycosidic bond. This structure distinguishes it from other galactose-containing oligosaccharides by the position and stereochemistry of its glycosidic linkage. Its synthesis typically involves regioselective glycosylation strategies, as seen in the preparation of methyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside, which requires precise protection and deprotection steps to achieve the desired α-1,6 linkage .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose typically involves the use of galactose oxidase and a mutant of glucose dehydrogenase . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems . These methods allow for the efficient and scalable production of this compound with high purity and yield .

化学反応の分析

Types of Reactions

6-O-alpha-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: The reduction of carbonyl groups back to hydroxyl groups using reducing agents.

Substitution: The replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted derivatives .

科学的研究の応用

Structure and Composition

- Molecular Formula : C12H22O11

- Molecular Weight : 342.30 g/mol

- CAS Number : 5340-95-4

The structural representation of 6-O-alpha-D-galactopyranosyl-D-galactopyranose can be visualized as follows:

Glycobiology

This compound plays a crucial role in glycobiology, particularly in understanding carbohydrate recognition and cell-cell interactions. It serves as a model substrate for studying galactosyltransferase enzymes, which are essential for glycosylation processes. Researchers utilize this compound to investigate:

- Enzymatic Mechanisms : The transfer of galactose residues onto glycoproteins and glycolipids .

- Carbohydrate Microarrays : Characterization of carbohydrate-binding proteins and their ligands .

Microbiology

Melibiose is significant in microbiological studies, particularly concerning its role as a carbon source for certain bacteria. For example:

- Uropathogenic E. coli : It acts as a specific ligand that binds to receptors on these bacteria, aiding in the understanding of bacterial adhesion mechanisms .

- Gut Microbiota : Its fermentation by gut bacteria contributes to the production of short-chain fatty acids, which are beneficial for gut health.

Nutritional Studies

In nutritional science, this compound is studied for its prebiotic properties:

- Prebiotic Effects : It promotes the growth of beneficial gut bacteria, enhancing digestive health and potentially improving immune function.

- Dietary Fiber : As part of dietary fiber sources, it contributes to overall gastrointestinal health.

Pharmaceutical Applications

The compound has potential applications in drug delivery systems:

- Glycoconjugates : Used in synthesizing complex carbohydrates for targeted drug delivery .

- Antibody Potency Determination : Employed in ELISA assays to determine antibody levels in serum samples .

Case Study 1: Role in Gut Health

A study conducted by Neethling et al. (1994) explored the effects of melibiose on gut microbiota composition and metabolic activity. The findings indicated that melibiose significantly increased the population of beneficial bacteria such as Bifidobacterium spp., leading to enhanced production of short-chain fatty acids.

Case Study 2: Bacterial Adhesion Mechanisms

Research by Kelly et al. (1993) demonstrated that melibiose-binding assays could elucidate the adhesion mechanisms of uropathogenic E. coli. The study provided insights into how this compound could inhibit bacterial adhesion, suggesting potential therapeutic applications.

作用機序

The mechanism of action of 6-O-alpha-D-galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes like beta-galactosidase, which hydrolyzes the glycosidic bond to release galactose units . This interaction plays a crucial role in various metabolic pathways and cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: α-1,4 vs. α-1,6 Linkages

- Galabiose (O-α-D-Galactopyranosyl-(1→4)-D-galactopyranose): Linkage: α-1,4 (vs. α-1,6 in the target compound). Structural Impact: The 1→4 linkage induces a folded conformation stabilized by an intramolecular O-3⋯O-5’ hydrogen bond, whereas the 1→6 linkage in 6-O-α-D-galactopyranosyl-D-galactopyranose allows greater rotational flexibility . Crystallography: Galabiose crystallizes in an orthorhombic lattice with distinct hydrogen-bonding patterns, while the 1→6 analogue lacks such rigidity, influencing solubility and interaction with proteins .

Stereochemical Variants: α vs. β Linkages

- 2-Acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose: Linkage: β-1,6 (vs. α-1,6). Synthesis: Requires glycosylation with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, followed by deprotection. The β-configuration introduces steric hindrance, reducing reaction yields compared to α-linked derivatives . NMR Data: The β-linkage shifts the anomeric carbon (C-1’) resonance to ~104 ppm in $^{13}\text{C}$-NMR, distinct from α-linked analogues (~100 ppm) .

Functionalized Derivatives

- 6-O-[2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl]-D-galactopyranose: Structure: A trisaccharide with a β-1,4-linked galactose-glucosamine branch at the 6-O position. Application: Used in synthetic T-antigen constructs for studying carbohydrate-protein interactions, highlighting how branching and substituents (e.g., acetamido groups) enhance biological specificity . Thermodynamic Data: Derivatives with acetyl or benzyl protecting groups exhibit higher thermal stability ($\Delta H_{fusion}$ > 150 J/g) compared to non-functionalized analogues .

Uronic Acid Analogues

- O-(α-D-Galactopyranosyl uronic acid)-(1→6)-D-glucose: Synthesis: Prepared via oxidation of raffinose followed by hypoiodite treatment, introducing a carboxyl group at C-6 of galactose. Properties: The uronic acid moiety increases hydrophilicity (log P ≈ -2.5 vs. -1.8 for non-acid forms) and alters binding to lectins .

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

6-O-α-D-galactopyranosyl-D-galactopyranose, commonly referred to as melibiose, is a disaccharide composed of two galactose units linked by an α(1→6) bond. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology, anti-infection, and cellular signaling pathways. This article explores the biological activity of 6-O-α-D-galactopyranosyl-D-galactopyranose, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.3 g/mol

- CAS Number : 902-54-5

- Synonyms : Alpha-D-Galp-(1→6)-D-Galp, Alpha-Gal-(1-6)-Gal

1. Anti-Infection Properties

Research indicates that 6-O-α-D-galactopyranosyl-D-galactopyranose exhibits significant anti-infective properties against various pathogens. It has been shown to inhibit the growth of bacteria and viruses, including:

- HIV : The compound interferes with HIV protease activity, reducing viral replication.

- Influenza Virus : It demonstrates antiviral effects by inhibiting viral entry into host cells.

- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria through modulation of bacterial adhesion and biofilm formation .

2. Immunomodulatory Effects

The compound modulates immune responses by influencing cytokine production and enhancing phagocytic activity of immune cells. Studies have shown that it can:

- Increase the production of pro-inflammatory cytokines.

- Enhance the activity of macrophages in clearing pathogens.

This immunomodulatory effect suggests potential applications in vaccine adjuvants and therapies for immune-related disorders .

3. Cell Signaling Pathways

6-O-α-D-galactopyranosyl-D-galactopyranose interacts with several key signaling pathways:

- MAPK/ERK Pathway : Activates this pathway, which is crucial for cell proliferation and differentiation.

- NF-κB Pathway : Inhibits NF-κB activation, leading to reduced inflammation and apoptosis in certain cell types .

Case Study 1: Antiviral Activity Against Influenza

A study investigated the antiviral efficacy of 6-O-α-D-galactopyranosyl-D-galactopyranose against influenza virus. The results indicated a dose-dependent inhibition of viral replication in vitro. The compound was found to block the hemagglutinin-mediated entry of the virus into host cells, demonstrating its potential as a therapeutic agent against respiratory viruses .

Case Study 2: Immunomodulation in Macrophages

Research conducted on murine macrophages showed that treatment with 6-O-α-D-galactopyranosyl-D-galactopyranose enhanced phagocytosis and increased the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its role as an immunostimulant that could be beneficial in enhancing immune responses during infections .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-O-α-D-galactopyranosyl-D-galactopyranose, and how do protection/deprotection strategies influence yield?

Synthesis typically involves regioselective glycosylation. For example, glycosyl donors like trichloroacetimidates (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate) are coupled with acceptors under acid catalysis. Protection of hydroxyl groups (e.g., benzyl, acetyl, or tert-butyldimethylsilyl groups) is critical to prevent unwanted side reactions. For instance, NaH and allyl bromide are used for regioselective allylation of hydroxyl groups . Deprotection with reagents like 9-BBN in THF enables controlled removal of protective groups . Yield optimization requires balancing steric hindrance and reactivity, particularly at the 6-OH position .

Q. How can NMR spectroscopy and mass spectrometry resolve the structural ambiguity of 6-O-α-D-galactopyranosyl-D-galactopyranose?

- NMR : 1D H and C NMR, combined with 2D HSQC and COSY, identify anomeric protons (δ 4.5–5.5 ppm) and confirm α-(1→6) linkage via inter-residue NOEs. For stereochemical verification, coupling constants () confirm α-configuration .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., CHO, [M+Na] at m/z 365.1054), while MS/MS fragments (e.g., loss of galactose moieties) validate glycosidic bond positions .

Q. What is the biological relevance of this disaccharide in glycobiology, and how is its role in carbohydrate-protein interactions studied?

This disaccharide mimics natural glycoconjugates in microbial cell walls or plant polysaccharides. Its role in lectin binding is probed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, competitive assays using 4-nitrophenyl glycoside analogs (e.g., 4-nitrophenyl α-D-galactopyranoside) quantify binding affinity to galectins .

Advanced Research Questions

Q. How do contradictory data on glycosidic linkage stability arise, and what experimental controls mitigate these discrepancies?

Contradictions often stem from solvent polarity (e.g., acetonitrile vs. dichloromethane) or acid catalyst choice (e.g., TMSOTf vs. BF·EtO), which alter transition-state energetics. Control experiments should include:

- Kinetic studies : Monitor reaction progression via TLC or HPLC to identify intermediates.

- Isotopic labeling : Use C-labeled galactose to track linkage formation via NMR .

- Computational modeling : DFT calculations predict regioselectivity under varying conditions .

Q. What strategies address stereochemical challenges during enzymatic synthesis of 6-O-α-D-galactopyranosyl-D-galactopyranose?

Galactosyltransferases (e.g., β-1,6-galactosyltransferase) with strict regiospecificity are employed, but promiscuous enzymes require mutagenesis. For example:

- Directed evolution : Screen mutant libraries for α-linkage specificity using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) .

- Substrate engineering : Modify UDP-galactose analogs (e.g., 6-deoxy-UDP-galactose) to bias enzyme activity toward α-configuration .

Q. How can contradictory results in glycan array studies be reconciled when this disaccharide shows variable binding to immune receptors?

Variability arises from glycan presentation (e.g., surface density on arrays) or receptor glycosylation states. Mitigation strategies include:

- Multivalent presentation : Conjugate the disaccharide to dendrimers or gold nanoparticles to enhance avidity .

- Control experiments : Compare binding in the presence of inhibitors (e.g., free galactose) to confirm specificity .

Q. What advanced techniques are used to track the metabolic fate of 6-O-α-D-galactopyranosyl-D-galactopyranose in vivo?

- Isotope tracing : Administer C-labeled disaccharide and monitor incorporation into microbial metabolites via LC-MS .

- Fluorescent probes : Synthesize BODIPY-conjugated analogs for real-time imaging in gut microbiota models .

Q. Methodological Resources

特性

IUPAC Name |

(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-BQYJSGCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。